molecular formula C10H6ClNOS B1349502 2-(4-Chlorophenyl)thiazole-4-carbaldehyde CAS No. 21278-77-3

2-(4-Chlorophenyl)thiazole-4-carbaldehyde

Cat. No. B1349502
CAS RN: 21278-77-3
M. Wt: 223.68 g/mol
InChI Key: QVEJNZQGJYCMKA-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)thiazole-4-carbaldehyde” is a chemical compound that contains a thiazole ring. Thiazole is a versatile moiety that contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole compounds often involves reactions with various derivatives. For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)thiazole-4-carbaldehyde” can be represented by the empirical formula C10H6ClNOS and has a molecular weight of 223.68 . The structure configuration of similar compounds has been determined by elemental analysis and various spectroscopic techniques such as IR, HNMR, and GCMS .


Chemical Reactions Analysis

Thiazole compounds, including “2-(4-Chlorophenyl)thiazole-4-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)thiazole-4-carbaldehyde” is a solid compound . Its SMILES string representation is O=C([H])C1=NC(C2=CC=C(Cl)C=C2)=CS1 . The InChI key for this compound is YGKCTNFJQOTDSJ-UHFFFAOYSA-N .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic .
    • The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. For example, for antibacterial activity, the compounds would be tested against various strains of bacteria .
    • The outcomes of these studies have shown that thiazole derivatives can be effective in treating a variety of conditions. For example, certain thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives, which include thiazole derivatives, are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application would involve incorporating the thiazole derivative into the material that needs to be protected from corrosion .
    • The outcomes of these applications have shown that thiazole derivatives can effectively inhibit corrosion, thereby extending the lifespan of the material .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The methods of application involve incorporating the thiazole derivative into the semiconductor material .
    • The outcomes of these applications have shown that thiazole derivatives can improve the performance of organic semiconductors .
  • Antimicrobial and Antioxidant Activity

    • Thiazole derivatives have been synthesized and evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some possess the highest growth inhibitory activity .
    • The antioxidant properties of these compounds have also been demonstrated and revealed remarkable activity compared to the standard antioxidant .
    • The methods of application involve testing the compounds against various strains of bacteria and measuring their antioxidant properties .
    • The outcomes of these studies have shown that thiazole derivatives can be effective in treating a variety of conditions .
  • Antifungal Medication

    • The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
    • The method of application involves applying the medication topically to the affected area .
    • The outcomes of these applications have shown that abafungin can effectively treat skin infections caused by various fungi .
  • Synthesis of Benzothiazine N -acylhydrazones

    • 2-Thiazolecarboxaldehyde may be used as a reactant in the synthesis of Benzothiazine N -acylhydrazones, having potential antinociceptive and anti-inflammatory activity .
    • The method of application involves using 2-Thiazolecarboxaldehyde as a reactant in the synthesis process .
    • The outcomes of these applications have shown that the synthesized Benzothiazine N -acylhydrazones have potential antinociceptive and anti-inflammatory activity .
  • Antiviral Activity

    • Thiazole derivatives have been studied for their potential antiviral activity .
    • The methods of application involve testing the compounds against various strains of viruses .
    • The outcomes of these studies have shown that thiazole derivatives can be effective in treating a variety of viral conditions .
  • Anticonvulsant Activity

    • Thiazole derivatives have been found to have potential anticonvulsant activity .
    • The methods of application involve testing the compounds for their ability to suppress seizures .
    • The outcomes of these studies have shown that thiazole derivatives can be effective in treating conditions related to seizures .
  • Neuroprotective Activity

    • Thiazole derivatives have been found to have potential neuroprotective activity .
    • The methods of application involve testing the compounds for their ability to protect neurons from damage .
    • The outcomes of these studies have shown that thiazole derivatives can be effective in protecting neurons, which could have implications for conditions such as Alzheimer’s disease .
  • Antitumor and Cytotoxic Activity

    • Thiazole derivatives have been found to have potential antitumor and cytotoxic activity .
    • The methods of application involve testing the compounds against various types of cancer cells .
    • The outcomes of these studies have shown that thiazole derivatives can be effective in inhibiting the growth of cancer cells .
  • Diuretic Activity

    • Thiazole derivatives have been found to have potential diuretic activity .
    • The methods of application involve testing the compounds for their ability to increase urine production .
    • The outcomes of these studies have shown that thiazole derivatives can be effective as diuretics .
  • Antischizophrenia Activity

    • Thiazole derivatives have been found to have potential antischizophrenia activity .
    • The methods of application involve testing the compounds for their ability to treat symptoms of schizophrenia .
    • The outcomes of these studies have shown that thiazole derivatives can be effective in treating schizophrenia .

Future Directions

The future directions for “2-(4-Chlorophenyl)thiazole-4-carbaldehyde” and similar compounds could involve further exploration of their potential in drug development and other biological applications . More research is needed to fully understand their mechanisms of action and potential therapeutic benefits.

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJNZQGJYCMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366604
Record name 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde

CAS RN

21278-77-3
Record name 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ALN Shaikh, M Bhoye, Y Nandurkar… - Journal of …, 2023 - Wiley Online Library
A new series of 3,5‐bis(2‐arylthiazol‐4‐yl)‐1,2,4‐oxadiazole (8a–o) has been synthesized by modified reaction conditions. The reaction of ester 7a with N′‐hydroxy‐2‐phenylthiazole‐…
Number of citations: 2 onlinelibrary.wiley.com

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